molecular formula C3H5NO2 B14664265 1-Nitrosopropan-2-one CAS No. 44396-45-4

1-Nitrosopropan-2-one

Cat. No.: B14664265
CAS No.: 44396-45-4
M. Wt: 87.08 g/mol
InChI Key: XIOSHRWCAJCXKL-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)propan-2-one (CAS: 1969-72-8) is an aromatic ketone derivative with a nitro group (-NO₂) attached to the ortho position of a phenyl ring and a propan-2-one backbone. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.175 g/mol .

Properties

CAS No.

44396-45-4

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

1-nitrosopropan-2-one

InChI

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2H2,1H3

InChI Key

XIOSHRWCAJCXKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN=O

Origin of Product

United States

Preparation Methods

1-Nitrosopropan-2-one can be synthesized through several methods:

Chemical Reactions Analysis

1-Nitrosopropan-2-one undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen peroxide, zinc dust, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitrosopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitrosopropan-2-one involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

The following analysis compares 1-(2-Nitrophenyl)propan-2-one with structurally related compounds, focusing on molecular features, physicochemical properties, and toxicity profiles.

Structural Analogs in the Propanone Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(2-Nitrophenyl)propan-2-one 1969-72-8 C₉H₉NO₃ 179.175 o-Nitrophenyl, ketone Aromatic nitro group; high polarity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol N/A C₈H₁₃NOS 183.26 Thiophene, methylamino, alcohol Heterocyclic sulfur; amino-alcohol
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one N/A C₁₀H₁₀ClN₂O₂ 240.65 Chloro, methoxyphenyl, hydrazine Electrophilic chloroketone; planar structure
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one N/A C₁₀H₁₂O₃ 180.20 Hydroxy, methoxyphenyl Phenolic hydroxyl; UV activity
2-Nitropropane-1,1,1,3,3,3-d6 52809-86-6 C₃D₆NO₂ 95.13 Deuterated nitropropane Isotopic labeling; industrial solvent

Functional Group and Reactivity Analysis

  • Nitro Group vs. Other Electron-Withdrawing Groups :
    The o-nitro group in 1-(2-Nitrophenyl)propan-2-one enhances electrophilicity at the ketone carbon, making it reactive toward nucleophilic additions. In contrast, the methoxy group in 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one donates electron density, reducing electrophilicity but increasing stability .
  • Heterocyclic vs. Aromatic Systems: Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit sulfur-mediated conjugation, altering redox behavior compared to purely aromatic nitro derivatives .
  • Deuterated Derivatives: 2-Nitropropane-d6 retains similar chemical behavior to non-deuterated analogs but offers isotopic tracing utility in metabolic studies .

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